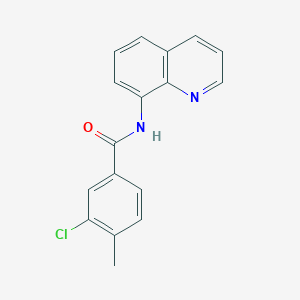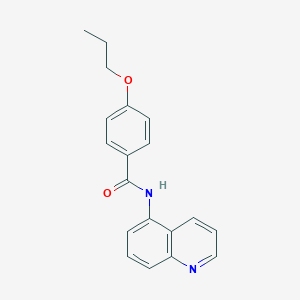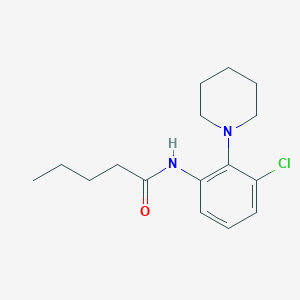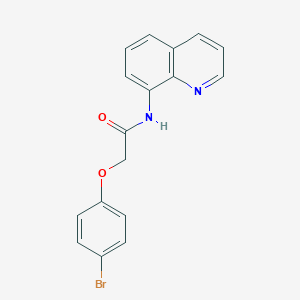![molecular formula C23H22ClN3O2S B244456 N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide](/img/structure/B244456.png)
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
作用机制
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide leads to the disruption of this signaling pathway, resulting in the inhibition of B-cell proliferation and survival. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has also been shown to inhibit other kinases such as ITK (interleukin-2-inducible T-cell kinase) and TXK (Tec kinase), which are involved in T-cell signaling.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B-cells, reduce inflammation in autoimmune diseases, and enhance the activity of immune cells such as natural killer cells and T-cells. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has also been shown to reduce the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit the activity of intracellular kinases. It has also shown high selectivity for BTK and other kinases, which reduces the risk of off-target effects. However, N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in in vivo studies. It also has a short half-life, which can limit its effectiveness in long-term studies.
未来方向
There are several future directions for the study of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide. One direction is to investigate its effectiveness in combination with other therapies such as chemotherapy and immunotherapy. Another direction is to study its effectiveness in different types of cancer and autoimmune diseases. There is also a need to study its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective inhibitors of BTK and other kinases for the treatment of cancer and autoimmune diseases.
合成方法
The synthesis of N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-chloro-3-methylbenzoyl chloride. The resulting compound is then reacted with 4-(2-thienylcarbonyl)-1-piperazine to form N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide. The purity of the compound is then confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-methylbenzamide has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C23H22ClN3O2S |
|---|---|
分子量 |
440 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-16-4-2-5-17(14-16)22(28)25-18-7-8-20(19(24)15-18)26-9-11-27(12-10-26)23(29)21-6-3-13-30-21/h2-8,13-15H,9-12H2,1H3,(H,25,28) |
InChI 键 |
RTYMACYFXQSDTE-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)






![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244389.png)

![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)

